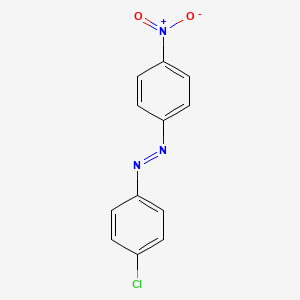
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is a compound with the molecular formula C7H14O4. It is a derivative of hexopyranoside, characterized by the absence of hydroxyl groups at the 3rd and 6th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside can be synthesized through the displacement of sugar chlorosulphates by nucleophiles such as bromide, azide, and acetate . The reaction typically involves the use of aprotic solvents or crown ethers to facilitate the displacement process. The synthesis starts with the preparation of methyl 4,6-O-benzylidene-3-bromo-3-deoxy-beta-D-allopyranoside from methyl 4,6-O-benzylidene-beta-D-glucopyranoside 2,3-bischlorosulphate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The displacement of chlorosulphate groups by nucleophiles such as bromide, azide, and acetate.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophiles: Bromide, azide, acetate.
Solvents: Aprotic solvents, crown ethers.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophile used .
Applications De Recherche Scientifique
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets, primarily through its glycosidic linkage. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycosides. The pathways involved include glycosylation and deglycosylation processes, which are crucial in various biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,6-dideoxy-3-C-methyl-4-O-(3-methylbutanoyl)-L-ribo-hexopyranoside .
- Methyl 4,6-O-benzylidene-2,3-dideoxy-beta-D-ribo-hexopyranoside .
Uniqueness
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is unique due to its specific deoxy modifications at the 3rd and 6th positions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
31899-66-8 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(2S,3R,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7+/m1/s1 |
Clé InChI |
DRIBCYZSKHETPK-UCROKIRRSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OC)O)O |
SMILES canonique |
CC1C(CC(C(O1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




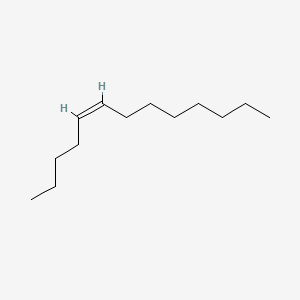
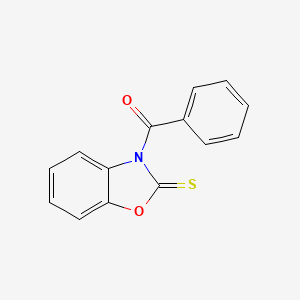
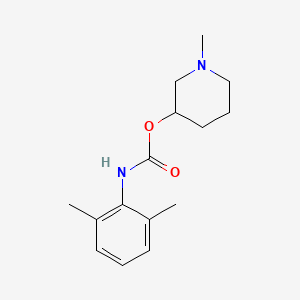
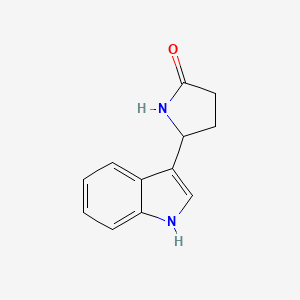
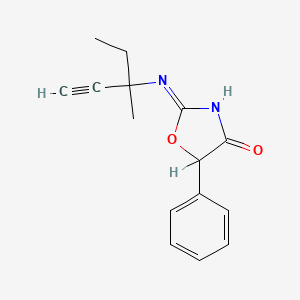
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)


